N'-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Overview
Description
N'-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide is a useful research compound. Its molecular formula is C21H16BrFN2O4 and its molecular weight is 459.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.02775 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Antimicrobial Properties
Research indicates significant antioxidant and antimicrobial activities associated with derivatives of the mentioned compound. Studies have shown that these compounds exhibit excellent scavenging activities, particularly against ABTS and DPPH radicals, suggesting their potential as antioxidant agents. Furthermore, specific derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including strains like M. smegmatis, indicating their potential in antimicrobial applications (Menteşe, Ülker, & Kahveci, 2015).
Photodynamic Therapy for Cancer Treatment
Another intriguing application of derivatives of this compound is in photodynamic therapy (PDT) for cancer treatment. Certain derivatives, notably those involving zinc phthalocyanine structures substituted with Schiff base groups, have shown remarkable singlet oxygen quantum yields. These properties are critical for the effectiveness of Type II photosensitizers used in PDT, underlining the potential of these compounds in developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
The synthesis and evaluation of certain benzimidazole derivatives containing the hydrazone group have been conducted, with some showing promising anticancer activities. These compounds, through various mechanisms, have exhibited the ability to inhibit the growth of cancer cells, suggesting their potential utility in developing novel anticancer drugs (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Crystal Structure and Coordination Chemistry
The compound and its derivatives have been extensively studied for their crystal structures, offering insights into their coordination chemistry, particularly with metals like vanadium and molybdenum. These studies not only provide a deeper understanding of the compound's structural properties but also hint at its potential applications in material science and catalysis (Xue, Han, Zhao, & Feng, 2011).
Enzyme Inhibition
Some studies have focused on the enzyme inhibitory properties of these compounds, particularly against urease, showcasing their potential as bioactive molecules in the development of treatments for diseases related to enzyme dysfunction (Qu, Niu, Zhao, Yan, Ye, Wang, Zhang, & You, 2015).
Properties
IUPAC Name |
N-[(E)-[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O4/c22-16-4-5-20(29-12-13-2-1-3-17(23)6-13)15(7-16)11-24-25-21(28)14-8-18(26)10-19(27)9-14/h1-11,26-27H,12H2,(H,25,28)/b24-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSIEPUOJWMGBB-BHGWPJFGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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